Cas no 1785336-86-8 (tert-butyl N-(1-amino-3-methylbutan-2-yl)oxycarbamate)

tert-butyl N-(1-amino-3-methylbutan-2-yl)oxycarbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate
- tert-butyl N-(1-amino-3-methylbutan-2-yl)oxycarbamate
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- MDL: MFCD29762678
tert-butyl N-(1-amino-3-methylbutan-2-yl)oxycarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-249772-0.1g |
tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate |
1785336-86-8 | 95% | 0.1g |
$257.0 | 2024-06-19 | |
Enamine | EN300-249772-1g |
tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate |
1785336-86-8 | 95% | 1g |
$743.0 | 2023-09-15 | |
Enamine | EN300-249772-5g |
tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate |
1785336-86-8 | 95% | 5g |
$2152.0 | 2023-09-15 | |
A2B Chem LLC | AW42024-50mg |
tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate |
1785336-86-8 | 95% | 50mg |
$219.00 | 2024-04-20 | |
A2B Chem LLC | AW42024-100mg |
tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate |
1785336-86-8 | 95% | 100mg |
$306.00 | 2024-04-20 | |
A2B Chem LLC | AW42024-250mg |
tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate |
1785336-86-8 | 95% | 250mg |
$422.00 | 2024-04-20 | |
A2B Chem LLC | AW42024-10g |
tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate |
1785336-86-8 | 95% | 10g |
$3394.00 | 2024-04-20 | |
1PlusChem | 1P01C2KO-250mg |
tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate |
1785336-86-8 | 95% | 250mg |
$516.00 | 2024-06-18 | |
A2B Chem LLC | AW42024-2.5g |
tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate |
1785336-86-8 | 95% | 2.5g |
$1566.00 | 2024-04-20 | |
Enamine | EN300-249772-0.05g |
tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate |
1785336-86-8 | 95% | 0.05g |
$174.0 | 2024-06-19 |
tert-butyl N-(1-amino-3-methylbutan-2-yl)oxycarbamate 関連文献
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
tert-butyl N-(1-amino-3-methylbutan-2-yl)oxycarbamateに関する追加情報
tert-butyl N-(1-amino-3-methylbutan-2-yl)oxycarbamate: A Comprehensive Overview
The compound with CAS No. 1785336-86-8, known as tert-butyl N-(1-amino-3-methylbutan-2-yl)oxycarbamate, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structure and potential applications in various industries. In this article, we will delve into its properties, synthesis, and recent advancements in its utilization.
tert-butyl N-(1-amino-3-methylbutan-2-yl)oxycarbamate is a derivative of oxycarbamic acid, featuring a tert-butyl group and an aminoalkyl substituent. Its structure consists of a central carbamate group linked to a tertiary butyl moiety and an amino-containing side chain. This combination makes it a versatile compound with potential applications in drug delivery systems, agrochemicals, and materials science.
Recent studies have highlighted the importance of tert-butyl N-(1-amino-3-methylbutan-2-yl)oxycarbamate in the development of controlled-release drug delivery systems. The carbamate group is known for its ability to form ester linkages with hydroxyl groups, making it ideal for creating biodegradable polymers. Researchers have explored its use in creating polymeric nanoparticles that can encapsulate drugs and release them gradually over time. This application has shown promise in improving patient compliance and reducing side effects associated with conventional drug delivery methods.
In the agricultural sector, tert-butyl N-(1-amino-3-methylbutan-2-yl)oxycarbamate has been investigated as a component in herbicides and pesticides. Its ability to form stable complexes with metal ions has led to the development of more efficient formulations that can target specific pests without harming beneficial organisms. Recent field trials have demonstrated its efficacy in controlling invasive plant species while maintaining soil health.
The synthesis of tert-butyl N-(1-amino-3-methylbutan-2-yl)oxycarbamate involves a multi-step process that typically begins with the preparation of the corresponding oxycarbamic acid derivative. This is followed by nucleophilic substitution reactions to introduce the tert-butyl and aminoalkyl groups. Recent advancements in catalytic methods have enabled chemists to optimize the reaction conditions, resulting in higher yields and improved purity of the final product.
Another area where tert-butyl N-(1-amino-3-methylbutan-2-yl)oxycarbamate has shown potential is in materials science. Its unique chemical structure allows it to act as a crosslinking agent in polymer formulations, enhancing the mechanical properties of materials used in packaging, textiles, and electronics. Researchers have reported significant improvements in tensile strength and thermal stability when this compound is incorporated into polymer matrices.
In conclusion, tert-butyl N-(1-amino-3-methylbutan-2-yl)oxycarbamate, with CAS No. 1785336-86-8, is a versatile compound with a wide range of applications across different industries. Its role in drug delivery systems, agrochemicals, and materials science underscores its importance as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new uses for this compound, it is poised to make even greater contributions to these fields.
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